naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime
Description
Properties
IUPAC Name |
(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCAQKNDXIZNR-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime typically involves multiple steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction of appropriate naphthoquinone derivatives with suitable nucleophiles under acidic or basic conditions.
Introduction of the Oxime Group: The oxime functional group is introduced by reacting the naphthofuranone with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the oxime is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing phase-transfer catalysis to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: The trifluoromethylbenzyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are frequently employed.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime exerts its effects is primarily through interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Naphthofuran Derivatives
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis would likely require formylation followed by oxime formation, analogous to Vilsmeier reactions in . Yields for similar oximes range from 70–80% .
- Biological Potential: CF₃ groups enhance membrane permeability, while oximes may inhibit enzymes via nitrile oxide intermediates. Compound 14’s antimicrobial success suggests the target compound could be similarly active .
Biological Activity
Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is derived from the naphtho[2,1-b]furan backbone, which is known for its significant biological activity. The synthesis typically involves the reaction of naphtho[2,1-b]furan-1(2H)-one with a trifluoromethylbenzyl group and an oxime moiety, often utilizing various organic synthesis techniques to achieve high yields and purity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F3N1O2 |
| Molecular Weight | 303.26 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Antitumor Activity
Research has indicated that naphtho[2,1-b]furan derivatives exhibit notable antitumor properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Naphtho[2,1-b]furan derivatives have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines in various cell models, suggesting potential use in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent investigation, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in combating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
